(2S)-2-(azidomethyl)oxirane

Catalog No.
S2965829
CAS No.
127182-48-3
M.F
C3H5N3O
M. Wt
99.093
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(azidomethyl)oxirane

CAS Number

127182-48-3

Product Name

(2S)-2-(azidomethyl)oxirane

IUPAC Name

(2S)-2-(azidomethyl)oxirane

Molecular Formula

C3H5N3O

Molecular Weight

99.093

InChI

InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m0/s1

InChI Key

JSOGDEOQBIUNTR-VKHMYHEASA-N

SMILES

C1C(O1)CN=[N+]=[N-]

Solubility

not available

(2S)-2-(azidomethyl)oxirane is an organic compound characterized by the molecular formula C₃H₅N₃O. This compound features a chiral oxirane (epoxide) structure, which makes it non-superimposable on its mirror image. The presence of the azidomethyl group distinguishes it from other oxirane derivatives, providing unique reactivity patterns and applications in various fields of chemistry and biology .

Due to its functional groups:

  • Oxidation: The azide group can be oxidized to yield nitro or nitrile compounds.
  • Reduction: The azide can be reduced to form primary amines using reagents such as lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The epoxide ring is prone to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids are typically used.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation serves as common reducing agents.
  • Substitution: Nucleophiles react with the epoxide ring under suitable conditions, often requiring a polar aprotic solvent like dimethylformamide .

The biological activity of (2S)-2-(azidomethyl)oxirane has been explored in various contexts. Its azide functional group allows it to engage in "click chemistry," particularly the copper(I)-catalyzed 1,3-dipolar cycloaddition with alkynes, forming 1,2,3-triazoles. This reaction is significant in bioconjugation and drug development, enabling the labeling of biomolecules for imaging and therapeutic purposes . Additionally, studies indicate potential applications in enzyme mechanism investigations and biochemical assays due to its reactivity and ability to form stable conjugates with biological macromolecules.

The synthesis of (2S)-2-(azidomethyl)oxirane typically involves the reaction of an epoxide with an azide source. A common method is the reaction of (2S)-glycidyl tosylate with sodium azide in a polar aprotic solvent such as dimethylformamide. This reaction usually requires elevated temperatures to facilitate substitution, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial methods for producing (2S)-2-(azidomethyl)oxirane are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions—such as temperature and solvent choice—to maximize yield and purity while adhering to safety protocols due to the hazardous nature of azides.

(2S)-2-(azidomethyl)oxirane has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for constructing complex organic molecules.
  • Biochemistry: Utilized in enzyme studies and biochemical assays.
  • Material Science: Employed in developing specialty chemicals and materials, particularly those requiring cross-linking capabilities .

Research indicates that (2S)-2-(azidomethyl)oxirane can interact with various biological molecules through click chemistry. This interaction facilitates the formation of stable conjugates that can be used for drug delivery systems or as imaging agents in biological studies. Its ability to undergo selective reactions with biomolecules enhances its utility in medicinal chemistry and materials science .

Several compounds share structural similarities with (2S)-2-(azidomethyl)oxirane:

Compound NameFunctional GroupKey Difference
(2R)-2-(azidomethyl)oxiraneAzideEnantiomer of (2S)-2-(azidomethyl)oxirane
(2S)-2-(bromomethyl)oxiraneBromineContains a bromine atom instead of an azide
(2S)-2-(chloromethyl)oxiraneChlorineContains a chlorine atom instead of an azide
(3S)-3-(azidopropyl)oxiraneAzideDifferent position of the azide group

Uniqueness

The uniqueness of (2S)-2-(azidomethyl)oxirane lies primarily in its azide functional group, which provides distinct reactivity compared to halogenated analogs. This characteristic enables participation in click chemistry, making it valuable for various synthetic methodologies and applications in research and industry .

XLogP3

0.8

Dates

Modify: 2024-04-14

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